molecular formula C7H5ClO2 B1630457 2-Chloro-4-hydroxybenzaldehyde CAS No. 94650-94-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No. B1630457
CAS RN: 94650-94-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzaldehyde, also known as Benzaldehyde, 2-chloro-4-hydroxy-, is a chemical compound with the molecular formula C7H5ClO2 . It has a molecular weight of 156.566 Da . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-hydroxybenzaldehyde include a molecular weight of 156.566 Da and a molecular formula of C7H5ClO2 .

Scientific Research Applications

1. Chromatographic Analysis

2-Chloro-4-hydroxybenzaldehyde and similar compounds have been studied for their behavior in gas-liquid chromatographic analyses. These studies focus on the separation of chlorinated hydroxybenzaldehydes using capillary columns and examine factors like retention indices and the effects of chlorine substitution (Korhonen & Knuutinen, 1984).

2. Solid Phase Organic Synthesis

Research has been conducted on using electron-rich benzaldehyde derivatives, including 2-Chloro-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This involves processes such as reductive amination and the creation of secondary amides, which are important in chemical synthesis (Swayze, 1997).

3. Reactions with Alkynes, Alkenes, or Allenes

The compound has been studied for its reactivity with alkynes, alkenes, and allenes, particularly focusing on the cleavage of the aldehyde C-H bond using rhodium-based catalyst systems. This research is significant for understanding the synthesis of various organic compounds (Kokubo et al., 1999).

4. Solution Thermodynamics

Studies have explored the solubility and solution thermodynamics of hydroxybenzaldehydes in various solvents, which is crucial for understanding the purification processes and optimization conditions in chemical manufacturing (Wang, Xu, & Xu, 2017).

5. Synthesis of Iminocoumarins

Research has been conducted on the synthesis of iminocoumarins using 2-hydroxybenzaldehydes, including studies on chlorination and reactions with N-nucleophiles. This research contributes to the development of new organic compounds and understanding their reactivity (Volmajer et al., 2005).

Safety And Hazards

2-Chloro-4-hydroxybenzaldehyde is classified as a skin irritant (Category 2), causing skin irritation, and an eye irritant (Category 2A), causing serious eye irritation. It may also cause respiratory irritation (Category 3) .

properties

IUPAC Name

2-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMCILMBYEGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901216
Record name 2-Chloro-4-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzaldehyde

CAS RN

56962-11-9, 94650-94-9
Record name 2-Chloro-4-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, chloro-4-hydroxy-
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

After 2-chloro-4-hydroxy-benzonitrile (2 g, 0.013 mol) was dissolved in anhydrous THF (40 mL), DIBAL-H 1M hexane solution (21.7 mL, 0.032 mol) was added thereto at −78° C., and the mixture was stirred for 1 hour, and then stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was added with 1M HCl at 0° C. and then extracted with EtOAc. The organic layer was separated, dried with MgSO4, and concentrated under reduced pressure to obtain the title compound, which was used in the next step without a separate purification process.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride (1M in hexane, 240 mL, 240 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (15 g, 97.7 mmol) in tetrahydrofuran (200 mL), cooled to −78° C., and the mixture was stirred at this temperature for 1 hour then at room temperature for 18 hours. The mixture was then cooled to 0° C. and 1M hydrochloric acid (80 mL) was added dropwise. The reaction mixture was diluted with water (200 mL) and filtered, washing through with ethyl acetate (×2). The layers of the filtrate were separated and the organic solution was dried over magnesium sulfate and concentrated in vacuo, Trituration of the residue with dichloromethane afforded the title compound as a solid in 84% yield, 12.92 g.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

3-Chlorophenol (CAS 108-43-0) (49.2 g, 0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) were suspended in water (872 mL). Chloroform (90.6 g, 0.760 mol) was added for 80 min, and the mixture was refluxed under vigorous stirring for 3 h. The reaction mixture was cooled on ice bath. Concentrated HCl (385 mL) and chloroform (300 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (50 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7). Fractions containing the product were combined, evaporated, and coevaporated with dioxane to give the title compound (9.77 g, 0.062 mol, 16%) as a white powder. 1H NMR data (DMSO-d6): 11.06 (s, 1H, COH); 10.14 (s, 1H, OH); 7.75 (d, 1H, J=8.5 Hz, Ar—H); 6.92 (d, 1H, J=2 Hz, Ar—H); 6.85 (d.d., 1H, J1=8.5 Hz, J2=2 Hz, Ar—H).
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
139.4 g
Type
reactant
Reaction Step Three
Name
Quantity
385 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
872 mL
Type
solvent
Reaction Step Five
Quantity
90.6 g
Type
solvent
Reaction Step Six
Yield
16%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 3
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 4
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 6
2-Chloro-4-hydroxybenzaldehyde

Citations

For This Compound
52
Citations
A Núñez-Montenegro, R Carballo, EM Vázquez-López - Polyhedron, 2009 - Elsevier
… Proving the deprotonation of the ligands via hydrothermal methods, we obtained the unexpected symmetric compound 2-chloro-4-hydroxybenzaldehyde azine (L–L). The formation of …
Number of citations: 21 www.sciencedirect.com
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1927 - pubs.rsc.org
… much less volatile 2-chloro4-hydroxybenzaldehyde began to pass over. The hot liquor in the flask was filtered from tar and, on cooling, deposited 2-chloro4-hydroxybenzaldehyde (13 g.…
Number of citations: 15 pubs.rsc.org
IOO Korhonen, J Knuutinen - Journal of Chromatography A, 1984 - Elsevier
A mixture of all nine chlorinated 4-hydroxybenzaldehydes and the parent homologue was separated on a non-polar SE-30 capillary column using various isothermal and temperature-…
Number of citations: 12 www.sciencedirect.com
HH Hodgson, TA Jenkinson - Journal of the Chemical Society …, 1928 - pubs.rsc.org
THE mononitration of the 4-halogenosalicylaldehydes, hitherto not studied, produces only one series of nitro-derivatives, although dinitration is readily accomplished. The first nitro-…
Number of citations: 3 pubs.rsc.org
C Postmus Jr, IA Kaye, CA Craig… - The Journal of Organic …, 1964 - ACS Publications
… isolated, from their Reimer-Tiemann reaction, 2chloro-4-hydroxybenzaldehyde and only one … Since all the organic acids, except 2-chloro-4-hydroxybenzaldehyde, were volatile from …
Number of citations: 26 pubs.acs.org
M Bender, H Mouritsen… - Beilstein Journal of …, 2016 - beilstein-journals.org
… The biosynthetic precursor of redox cofactor F420, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, was prepared in four steps from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde and bis…
Number of citations: 4 www.beilstein-journals.org
MA Glushkova, SV Popkov, ML Burdeinyi - Russian Journal of Organic …, 2020 - Springer
… In the first stage, the hydroxy group in 2-chloro-4-hydroxybenzaldehyde (6) was protected by … Initial 2-chloro-4-hydroxybenzaldehyde (6) was prepared by the Reimer–Tiemann …
Number of citations: 3 link.springer.com
WD Geppert, N Getoff - Radiation Physics and Chemistry, 1998 - Elsevier
… 2-chloro-4hydroxybenzaldehyde was obtained from Aldrich, the other aldehydes were prepared as listed below. For the conversion of the aldehydes into the nitriles two different …
Number of citations: 13 www.sciencedirect.com
JJ Baldwin, EL Engelhardt, R Hirschmann… - Journal of Medicinal …, 1979 - ACS Publications
… To a solution of 2-chloro-4-hydroxybenzaldehyde (12.5 g, 0.08 mol) in 1.5 N NaOH (70 mL) at 50 C was added dropwise epichlorohydrin (22.0 …
Number of citations: 45 pubs.acs.org
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com

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